Methyl 4-(piperidin-4-yl)oxane-4-carboxylate
Description
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
methyl 4-piperidin-4-yloxane-4-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10/h10,13H,2-9H2,1H3 |
InChI Key |
YGBKQLYPKMMZJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
Analytical Data Supporting Preparation
The characterization of methyl 4-(piperidin-4-yl)oxane-4-carboxylate and its intermediates relies on:
- Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry confirms molecular weights consistent with the target compound (e.g., m/z 256 [M+H]+ for related derivatives).
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR spectra provide detailed structural confirmation, with characteristic chemical shifts for piperidine protons, oxane ring protons, and methyl ester groups. For example, ^1H NMR signals around δ 3.67 ppm (singlet) correspond to methyl ester protons.
- Chromatographic Purification : Column chromatography on silica gel with appropriate eluents (ethyl acetate/hexane mixtures) is used to isolate pure compounds after synthesis.
Table 1: Key Spectroscopic Data for this compound and Related Compounds
| Technique | Observed Data | Interpretation |
|---|---|---|
| Mass Spectrometry | m/z 256 [M+H]+ (for related ethyl ester) | Molecular ion peak confirming mass |
| ^1H NMR (CDCl3) | δ 3.67 (s, 3H, OCH3), 1.5-3.0 (m, piperidine) | Methyl ester and piperidine protons |
| ^13C NMR (CDCl3) | δ ~50-60 ppm (ester carbon), 20-40 ppm (ring) | Carbonyl and ring carbons |
| Purification | Silica gel chromatography, EtOAc/hexane | Isolation of pure compound |
Applications and Synthetic Utility
This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of:
- Antitubercular agents.
- Aminopyrazine inhibitors.
- Orally available protein kinase inhibitors.
- Catalysts in asymmetric hydrogenation reactions.
Its preparation via transition metal-catalyzed C-H activation and nucleophilic substitution strategies demonstrates modern synthetic methodologies for complex heterocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(piperidin-4-yl)oxane-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxane ring provides structural stability and influences the compound’s binding affinity. These interactions can affect biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with Methyl 4-(piperidin-4-yl)oxane-4-carboxylate, enabling insights into substituent effects on physicochemical and biological properties.
Hydroxyl-Substituted Analog: Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate
- Molecular Formula: C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- Key Feature : A hydroxyl group on the piperidine ring enhances polarity and hydrogen-bonding capacity compared to the parent compound. This modification may improve aqueous solubility but reduce lipophilicity, impacting membrane permeability in drug design .
Pyridine-Ring Analogs
- Methyl 4-(pyridin-3-yl)oxane-4-carboxylate Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol Predicted Density: 1.158±0.06 g/cm³ Key Feature: The pyridin-3-yl substituent’s electronic profile differs from the 2-yl isomer, influencing regioselectivity in reactions or target engagement .
Benzyl-Substituted Piperidine: Methyl 1-Benzylpiperidine-4-carboxylate
- Molecular Formula: C₁₄H₁₇NO₂
- Molecular Weight : 231.29 g/mol
- CAS : 10315-06-7
Ethyl Ester and Methylpiperidine Derivative: Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride
- Molecular Formula: C₉H₁₇NO₂·HCl
- Molecular Weight : 207.7 g/mol
- CAS : 225240-71-1
- methyl ester) .
Oxo-Substituted Piperidine: Methyl 4-Oxo-3-piperidinecarboxylate Hydrochloride
- Molecular Formula: C₇H₁₁NO₃·HCl
- Key Feature : A ketone group at the 4-position of piperidine introduces electrophilicity, enabling nucleophilic addition reactions absent in the parent compound .
Comparative Data Table
*Molecular formula inferred from structural analysis; source discrepancies noted .
Notes on Discrepancies and Limitations
- Molecular Formula Variability: reports C₁₂H₁₇NO for the parent compound, conflicting with structural expectations (likely C₁₂H₂₁NO₃). Cross-referencing synthesis protocols or analytical data (e.g., HRMS) is advised for validation.
- Predicted Properties : Pyridine analogs lack experimental validation for boiling points and densities, necessitating caution in application .
Biological Activity
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
This compound has the following chemical properties:
- Molecular Formula : C15H28N2O
- Molecular Weight : 284.39 g/mol
- CAS Number : 845305-83-1
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It is believed to modulate metabolic pathways by binding to specific molecular targets, potentially inhibiting enzyme activity through competitive inhibition. This characteristic makes it a candidate for therapeutic applications, particularly in areas like anti-inflammatory and antimicrobial treatments.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism involves disrupting bacterial cell wall synthesis or function .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may reduce the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This property could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of this compound against various pathogens.
- Method : Disc diffusion method was employed against Gram-positive and Gram-negative bacteria.
- Results : The compound showed significant inhibition zones against E. coli and Staphylococcus aureus, indicating strong antimicrobial activity.
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory potential in a murine model.
- Method : Mice were treated with the compound prior to inducing inflammation via carrageenan injection.
- Results : The treated group exhibited reduced paw edema compared to controls, suggesting effective anti-inflammatory action.
Table 1: Biological Activity Summary
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Competes with substrate at active sites |
| Cytokine Modulation | Reduces levels of TNF-alpha and IL-6 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-(piperidin-4-yl)oxane-4-carboxylate, and what key reagents are involved?
- Methodology :
- The compound can be synthesized via condensation reactions between piperidine derivatives and oxane-carboxylate precursors. A common approach involves reacting 4-hydroxypiperidine with methyl oxane-4-carboxylate under basic conditions (e.g., triethylamine in dichloromethane) .
- Key reagents include benzyl chloroformate for protecting amine groups and catalysts like palladium or copper for cyclization steps .
- Purification typically involves chromatography or recrystallization to achieve >95% purity, as noted for structurally similar piperidine carboxylates .
Q. How is this compound characterized using analytical techniques?
- Methodology :
- LCMS/HPLC : LCMS (e.g., m/z 598 [M+H]+) and HPLC retention times (e.g., 1.63 minutes under QC-SMD-TFA05 conditions) are critical for confirming molecular weight and purity .
- NMR : ¹H/¹³C NMR spectra validate structural integrity, focusing on peaks corresponding to the piperidine ring (δ 2.5–3.5 ppm) and oxane methyl groups (δ 3.7 ppm) .
- Elemental Analysis : Used to verify empirical formula (e.g., C₁₂H₁₇NO₃) and rule out solvent residues .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during synthesis?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while dichloromethane minimizes side reactions .
- Catalyst Screening : Test palladium-based catalysts for cyclization efficiency, monitoring by TLC or LCMS .
- Purification : Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to separate diastereomers or byproducts .
- Quality Control : Validate purity via HPLC (>98%) and cross-check with melting point analysis .
Q. How should researchers address discrepancies in spectral data (e.g., unexpected LCMS peaks or NMR shifts)?
- Methodology :
- Cross-Validation : Compare LCMS data with synthetic intermediates to identify unreacted starting materials .
- Deuterated Solvent Trials : Repeat NMR in DMSO-d₆ or CDCl₃ to resolve signal splitting caused by residual moisture .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to confirm piperidine ring assignments in complex spectra .
Q. What strategies mitigate stability issues during storage and handling?
- Methodology :
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the ester group .
- Handling : Use desiccants (e.g., silica gel) in storage vials and avoid prolonged exposure to light, which degrades the oxane moiety .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation products via LCMS .
Q. How can structural modifications (e.g., substituent changes) impact bioactivity?
- Methodology :
- SAR Studies : Replace the methyl ester with ethyl or tert-butyl groups to assess esterase resistance .
- Piperidine Substitutions : Introduce fluorine or hydroxyl groups at the 4-position to modulate lipophilicity and receptor binding .
- Bioassays : Test analogs for enzyme inhibition (e.g., kinase assays) or cellular uptake using fluorescent tagging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
